molecular formula C9H14N2O2S B175363 N-(tert-Butyl)pyridine-3-sulfonamide CAS No. 17432-06-3

N-(tert-Butyl)pyridine-3-sulfonamide

Cat. No. B175363
CAS RN: 17432-06-3
M. Wt: 214.29 g/mol
InChI Key: VTUDXBGLWJRZDS-UHFFFAOYSA-N
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Description

N-(tert-Butyl)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H14N2O2S . It belongs to the class of organic compounds known as phenylquinolines .


Synthesis Analysis

A multi-step continuous flow process involving magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and reaction with tert-butylamine was developed for the synthesis of an arylsulfonamide pharmaceutical intermediate . The process exhibits significant functional group tolerance and allows for the preparation of a number of arylsulfonyl chlorides and sulfonamides under mild conditions .


Molecular Structure Analysis

The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å. In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .


Chemical Reactions Analysis

Sulfonamides have played a defining role in the history of drug development and continue to be prevalent today. In particular, primary sulfonamides are common in marketed drugs .


Physical And Chemical Properties Analysis

N-(tert-Butyl)pyridine-3-sulfonamide has a molecular weight of 214.29 . It is a powder with a melting point of 76-77°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-pot Synthesis of Aryl Sulfonamides: A practical protocol for the synthesis of various aryl sulfonamides, including pyridine-core-substituted 7-azaindolyl sulfonamides, involves the bromine-lithium exchange reaction of an aryl bromide with tert-butyllithium (Waldmann et al., 2013).
  • Gold-Catalyzed Oxidation of Chiral Homopropargyl Sulfonamides: A method for gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides leading to enantioenriched pyrrolidin-3-ones (Shu et al., 2014).
  • Synthesis of Protected β-Amino Acids: The Reformatsky reagent tert-butoxycarbonylmethylzinc bromide is used to add to N-sulfonylimines, producing protected β-amino acids (Robinson & Wyatt, 1993).

Catalysis and Organic Reactions

  • Synthesis of Sulfonamides via Sulfonylation: A direct, sustainable method for synthesizing various sulfonamides via sulfonylation of sulfonyl hydrazides with tert-amines is developed (Chen et al., 2019).
  • Regioselective Addition to Pyridine Derivatives: Highly regioselective addition of tert-butyl magnesium reagents to pyridine derivatives for synthesizing 3-substituted 4-tert-butylpyridine derivatives (Rappenglück et al., 2017).

Applications in Medicinal Chemistry

  • Anti-inflammatory Effects in Macrophage Cells: A series of pyridine possessing terminal sulfonamides were synthesized and tested for anti-inflammatory effects, showing significant inhibition in NO and PGE2 production and cytokines in macrophage cells (Mersal et al., 2021).

Safety And Hazards

The safety information for N-(tert-Butyl)pyridine-3-sulfonamide includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The process for synthesizing N-(tert-Butyl)pyridine-3-sulfonamide was successfully implemented, including a robust control strategy to manage the levels of several process impurities . This process could be further optimized and scaled up for industrial applications. Additionally, the compound’s potential as a noncovalent inhibitor of SARS-CoV 3CLpro suggests possible future directions in antiviral drug development .

properties

IUPAC Name

N-tert-butylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUDXBGLWJRZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545820
Record name N-tert-Butylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)pyridine-3-sulfonamide

CAS RN

17432-06-3
Record name N-tert-Butylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Yu, NA Strotman, SA Savage, S Leung… - … Process Research & …, 2019 - ACS Publications
A multistep continuous flow process involving (1) magnesium–halogen exchange, (2) sulfonylation with sulfuryl chloride, and (3) reaction with tert-butylamine was developed for the …
Number of citations: 8 pubs.acs.org
M Sunose, K Bell, K Ellard, G Bergamini… - Bioorganic & medicinal …, 2012 - Elsevier
Herein, we disclose the discovery of a series of 7-substituted triazolopyridines which culminated in the identification of 14 (CZC24758), a potent, orally bioavailable small-molecule …
Number of citations: 31 www.sciencedirect.com
Z Zhou, L Li, N Yan, L Du, C Sun, T Sun - Molecules, 2015 - mdpi.com
Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs. R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide …
Number of citations: 7 www.mdpi.com
P Kocienski - Synfacts, 2020 - thieme-connect.com
It was synthesized by a batch process in three steps from 3, 5-dibromopyridine A in 70% overall yield on a 169 mmol scale. However, on scales above one kilogram, the yields …
Number of citations: 0 www.thieme-connect.com
SR Wisniewski, SA Savage, EO Romero… - The Journal of …, 2019 - ACS Publications
A mechanistic study on a direct arylation using a native picolylamine directing group is reported. Kinetic studies determined the concentration dependence of substrates and catalysts, …
Number of citations: 9 pubs.acs.org
HJ Finlay, SA Savage, JM Stevens… - Complete Accounts of …, 2020 - ACS Publications
This chapter describes identification and characterization of the clinical candidate from the phenylquinazoline series of I Kur inhibitors as a potential treatment for atrial fibrillation (AF). …
Number of citations: 0 pubs.acs.org
PA Harris - Expert Opinion on Therapeutic Patents, 2021 - Taylor & Francis
Introduction: RIP1 kinase is a serine/threonine-protein kinase that has recently emerged as a central regulator of TNF-α dependent programmed necrosis (necroptosis), an inflammatory …
Number of citations: 11 www.tandfonline.com
PN Collier, G Martinez-Botella… - Journal of Medicinal …, 2015 - ACS Publications
Phosphoinositide 3-kinase γ (PI3Kγ) is an attractive target to potentially treat a range of disease states. Herein, we describe the evolution of a reported phenylthiazole pan-PI3K inhibitor …
Number of citations: 56 pubs.acs.org
B Li, RW Barnhart, A Dion, S Guinness… - … Process Research & …, 2021 - ACS Publications
Process development for the synthesis of a second generation β-amyloid-cleaving enzyme (BACE1) inhibitor (1) is described. The lithiothiazole addition to the isoxazolene (5) under …
Number of citations: 4 pubs.acs.org
JH Come, PN Collier, JA Henderson… - Journal of Medicinal …, 2018 - ACS Publications
The lipid kinase phosphoinositide 3-kinase γ (PI3Kγ) has attracted attention as a potential target to treat a variety of autoimmune disorders, including multiple sclerosis, due to its role in …
Number of citations: 37 pubs.acs.org

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